molecular formula C20H21FN2O B5292078 1-cinnamoyl-4-(3-fluorobenzyl)piperazine

1-cinnamoyl-4-(3-fluorobenzyl)piperazine

Cat. No.: B5292078
M. Wt: 324.4 g/mol
InChI Key: UDCXSHUYRWCPDM-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cinnamoyl-4-(3-fluorobenzyl)piperazine is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This compound features a cinnamoyl moiety linked to a substituted piperazine ring, a structural motif investigated for its potential to interact with various enzymatic targets. While specific biological data for this isomer is limited in the public domain, research on highly analogous fluorinated cinnamylpiperazines provides strong context for its research value. Compounds within this chemical class have been studied as potential inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the central nervous system whose inhibition is relevant in neurodegenerative conditions . Concurrently, structurally similar cinnamic acid derivatives linked to arylpiperazines have been identified as novel and potent inhibitors of tyrosinase, the key enzyme in melanin synthesis, suggesting potential applications in dermatological research . The mechanism of action for such compounds often involves competitive or allosteric binding to the enzyme's active site, disrupting its catalytic function. The integration of the cinnamoyl group, a privileged scaffold in medicinal chemistry, with the fluorobenzylpiperazine group is a strategy to enhance binding affinity and optimize pharmacokinetic properties, including metabolic stability . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

(E)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXSHUYRWCPDM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Potential

Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including those containing cinnamoyl groups, as anticancer agents. A notable study synthesized several derivatives of 1-benzhydryl-4-cinnamylpiperazine and evaluated their activity against human cervical cancer (HeLa) and murine microglial (BV-2) cell lines. Compounds demonstrated moderate to good anticancer activity, with some exhibiting IC50 values as low as 13.23 µM against HeLa cells, indicating their potential as lead compounds for further development in cancer therapy .

Monoamine Oxidase B (MAO-B) Inhibition
1-Cinnamoyl-4-(3-fluorobenzyl)piperazine has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. This enzyme is significant in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases like Parkinson's disease. The binding studies and molecular docking analyses suggest that derivatives of this compound may exhibit affinity towards MAO-B, which could lead to the development of new therapeutic agents for neurological disorders .

Tyrosinase Inhibition
Another application includes its role as a potential tyrosinase inhibitor, which is crucial for the treatment of hyperpigmentation disorders and certain types of skin cancer. The cinnamoyl moiety in the structure enhances its ability to inhibit tyrosinase activity, making it a candidate for further investigation in dermatological applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship studies emphasize the importance of both the piperazine core and the cinnamoyl group in modulating biological activity. Variations in these groups can lead to significant changes in pharmacological effects, making SAR studies essential for developing more effective derivatives .

Case Study 1: Anticancer Activity

A study conducted by Shivaprakash et al. synthesized a series of (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives and evaluated their anticancer properties. The results indicated that specific modifications on the piperazine scaffold significantly enhanced anticancer activity against selected cell lines, suggesting that similar modifications on 1-cinnamoyl-4-(3-fluorobenzyl)piperazine could yield promising results .

Case Study 2: MAO-B Ligands

Research into fluorinated cinnamylpiperazines revealed insights into their binding affinity to MAO-B. Although the initial binding affinities were not sufficient for PET imaging applications, the foundational work laid out strategies for enhancing binding properties through structural modifications, which could be applied to 1-cinnamoyl-4-(3-fluorobenzyl)piperazine .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
Anticancer ActivityHeLa Cells13.23 µM
MAO-B InhibitionNeurodegenerative DiseasesNot specified
Tyrosinase InhibitionHyperpigmentation DisordersNot specified

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines based on substituent types . The structural variations in 1-cinnamoyl-4-(3-fluorobenzyl)piperazine and analogues are compared below:

Compound 1-Position Substituent 4-Position Substituent Key Structural Features
1-Cinnamoyl-4-(3-FBz)piperazine Cinnamoyl (propenoyl-phenyl) 3-Fluorobenzyl Conjugated system, fluorinated aryl
Flunarizine (reference drug) Bis(4-fluorophenyl)methyl Cinnamyl (E-configuration) Rigid diphenylmethyl, anti-migraine
1-(4-Fluorobenzyl)piperazine - 4-Fluorobenzyl Simple fluorinated benzyl
GBR 12909 (DA transporter) Bis(4-fluorophenyl)methoxy 3-Phenylpropyl Dopamine reuptake inhibitor
KU-0059436 (PARP inhibitor) Cyclopropanecarbonyl 4-Fluorobenzyl-phthalazinone PARP-1/2 inhibition, clinical candidate

Key Observations :

  • Fluorine position : The 3-fluorobenzyl substituent may confer distinct electronic effects compared to 4-fluoro analogues (e.g., flunarizine), influencing receptor selectivity .

Physicochemical Properties

The solubility, pKa, and lipophilicity of piperazine derivatives are highly dependent on substituents and spacer groups:

Compound Spacer Between Piperazine and Substituent Aqueous Solubility (μM) Calculated pKa (piperazine N) logP/logD
1-Cinnamoyl-4-(3-FBz)piperazine Direct attachment (no spacer) Predicted: <20 Predicted: ~3.8 High
Piperazine-quinolones (8ac) Ethylene spacer >80 (pH 2.0/6.5) 6–7 Moderate
Piperazine-quinolones (8a) Direct attachment <20 (pH 2.0/6.5) ≤3.8 High
Flunarizine Direct attachment Low ~7.5 5.2 (logP)

Key Observations :

  • The absence of a spacer in 1-cinnamoyl-4-(3-FBz)piperazine likely reduces solubility (<20 μM) due to increased lipophilicity, similar to direct-attachment quinolones .
  • The cinnamoyl group may lower the pKa of the piperazine nitrogen (predicted ~3.8), reducing protonation and membrane permeability at physiological pH .

Pharmacological Activity

Binding Affinity and Enzyme Inhibition
Compound Target Activity (IC₅₀/Ki) Selectivity Notes
1-Cinnamoyl-4-(3-FBz)piperazine Hypothetical: σ1 receptors Predicted: <100 nM Potential CNS penetration
Flunarizine Ca²⁺ channels 15 nM (T-type Ca²⁺) Anti-migraine, vasodilatory
GBR 12909 Dopamine Transporter (DAT) 8.0–8.2 nM >50-fold selectivity over SERT
KU-0059436 (Olaparib) PARP-1/2 1–10 nM BRCA-deficient cancer therapy
Piperazine-thiazolopyrimidine (3) hA2A adenosine receptor 58 nM Benzyl substituent preferred

Key Observations :

  • The 3-fluorobenzyl group may enhance σ1 receptor affinity, as seen in related fluorobenzyl-piperazine radioligands (e.g., Ki = 1.4 nM for σ1 in ).

Metabolic Stability

Piperazine rings are prone to oxidative metabolism, but substituents can mitigate this:

Compound Metabolic Hotspot Key Metabolites Stability Enhancement Strategy
1-Cinnamoyl-4-(3-FBz)piperazine Piperazine N-dealkylation Predicted: Defluorination Bulky cinnamoyl hinders enzymes
Fluoroquinolones (e.g., ciprofloxacin) Piperazine oxidation Dealkylation, hydroxylation MnO2-mediated environmental degradation
Homopiperazine derivatives Ring-opening N/A Rigid bicyclic structures

Key Observations :

  • The cinnamoyl group may protect against hepatic CYP450-mediated dealkylation, improving metabolic stability compared to simpler benzylpiperazines .
  • Fluorine at the 3-position (vs. 4-position) may slow oxidative defluorination, as seen in environmental degradation studies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-cinnamoyl-4-(3-fluorobenzyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Stepwise Alkylation: React 3-fluorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-(3-fluorobenzyl)piperazine intermediate .
  • Cinnamoylation: Introduce the cinnamoyl group via acyl chloride coupling in dichloromethane (DCM) with triethylamine as a base.
  • Optimization Tips:
    • Use inert atmospheres (N₂/Ar) to prevent oxidation.
    • Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 8:1) and purify via silica gel chromatography .
    • Adjust solvent polarity (e.g., DMF for polar intermediates, DCM for acylation) to enhance yield .

Basic: Which spectroscopic and analytical techniques are critical for characterizing 1-cinnamoyl-4-(3-fluorobenzyl)piperazine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regiochemistry of the fluorobenzyl and cinnamoyl groups. The 3-fluorobenzyl protons show splitting patterns at δ 6.7–7.2 ppm, while cinnamoyl protons appear as doublets (δ 6.2–7.8 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O stretch ~1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry using single-crystal diffraction (if crystallizable) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?

Methodological Answer:
Contradictions often arise from structural modifications or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, fluorobenzyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize data .
  • Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, regression) to identify outliers .

Advanced: What computational approaches are effective for predicting receptor-binding interactions of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger to model interactions with serotonin (5-HT₁A) or dopamine receptors. Key steps:
    • Prepare ligand and receptor files (PDB format).
    • Define binding pockets (e.g., transmembrane helices for GPCRs).
    • Score poses using force fields (e.g., MM-GBSA) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors near the fluorobenzyl group) using MOE or Discovery Studio .

Advanced: How to design SAR studies to optimize the anticancer activity of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine?

Methodological Answer:

  • Scaffold Modification:
    • Cinnamoyl Group: Replace with substituted acrylamides (e.g., nitro or methoxy groups) to enhance DNA intercalation .
    • Fluorobenzyl Position: Test 2-, 3-, and 4-fluoro isomers to compare cytotoxicity profiles .
  • Bioisosteric Replacement: Substitute piperazine with piperidine or morpholine to alter pharmacokinetics .
  • In Vivo Validation: Use xenograft models (e.g., murine breast cancer) with dose escalation (10–100 mg/kg) and monitor tumor volume via caliper measurements .

Advanced: What experimental models are suitable for evaluating the pharmacokinetic stability of this compound?

Methodological Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .
  • Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions .
  • Blood-Brain Barrier (BBB) Penetration: Employ in vitro BBB models (e.g., co-culture of endothelial cells and astrocytes) or in situ perfusion in rodents .

Advanced: How can thermal and chemical stability be assessed under experimental storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under N₂ atmosphere .
  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation products via HPLC .
  • Long-Term Stability: Store at –20°C, 4°C, and 25°C for 6–12 months and compare impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.